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Introduction
Geranyl acetate is a naturally occurring monoterpene ester recognized for its characteristic

sweet, fruity, and floral aroma, often described as being reminiscent of rose, lavender, and

geranium.[1][2] It is a key component in the essential oils of numerous plants, including

geranium, lemon, and rose.[1] In the food industry, geranyl acetate is a widely used flavoring

agent in a variety of products, including beverages, confectionery, dairy products, and baked

goods.[1][2] Its versatility allows it to enhance and blend seamlessly with other citrus, fruity, and

floral flavor profiles.[1] This document provides detailed application notes and experimental

protocols for the use of geranyl acetate in food science research.

Physicochemical Properties and Regulatory Status
Geranyl acetate is a colorless to pale yellow liquid that is soluble in alcohol and oils, but

practically insoluble in water.[1] It is classified as Generally Recognized as Safe (GRAS) by the

U.S. Food and Drug Administration (FDA) and the Flavor and Extract Manufacturers

Association (FEMA), bearing the FEMA number 2509.[2][3]

Table 1: Physicochemical Properties of Geranyl Acetate
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Property Value Reference(s)

Chemical Formula C₁₂H₂₀O₂ [1]

IUPAC Name
(2E)-3,7-Dimethylocta-2,6-

dien-1-yl acetate
[1]

Molar Mass 196.29 g/mol [4]

Appearance Colorless to pale yellow liquid [1][4]

Odor Profile
Sweet, fruity, floral, rose,

lavender, green, waxy
[1][5]

Taste Profile (at 20 ppm)
Green, floral, fruity with a citrus

nuance
[6]

Boiling Point 240-245 °C [4]

Solubility
Soluble in alcohol and oils;

insoluble in water
[1]

Detection Threshold 9 to 460 ppb (parts per billion) [1][7]

Applications in Food Products
Geranyl acetate is valued for its ability to impart a natural and high-quality sensory experience.

[1] Its stability under heat and light makes it suitable for various food processing applications,

including baking.[1] Typical usage levels vary depending on the food matrix and desired flavor

intensity.

Table 2: Recommended Usage Levels of Geranyl Acetate in Various Food Categories
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Food Category
Recommended
Usage Level (ppm)

Flavor Contribution Reference(s)

Beverages (non-

alcoholic)

1.6 - 2000 (in flavor

concentrates for

0.05% dosage)

Adds complexity to

citrus, berry, and

tropical fruit flavors.

[1][8]

Confectionery &

Chewing Gum
0.3 - 1.2

Enhances fruity and

floral notes.
[1][9]

Dairy Products (e.g.,

yogurt, ice cream)
6.5

Imparts a fresh, fruity,

and floral character.
[1][9]

Bakery Products -

Provides stability

during baking and

contributes to fruity

and floral aromas.

[1]

Tropical Fruit Flavors

(e.g., Banana,

Lychee, Mango)

200 - 600

Adds depth and

realism to fruit

character.

[4]

Orchard Fruit Flavors

(e.g., Apple, Pear,

Peach)

100 - 3000+

Enhances fruity notes;

central to realistic

pear flavors.

[4]

Citrus Flavors (e.g.,

Grapefruit, Lemon,

Lime)

200 - 1000

Adds softness and

fruity character; can

be used with neryl

acetate.

[4]

Berry Flavors (e.g.,

Strawberry,

Blackberry)

200 - 800
Rounds out the profile

and adds depth.
[8]

Other Flavors (e.g.,

Gin, Ginger)
400 - 1000

Adds pleasant, soft

nuances and depth to

the overall profile.

[4]
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Protocol 1: Sensory Evaluation of Geranyl Acetate in a
Beverage Matrix
This protocol outlines a quantitative descriptive analysis (QDA) to characterize the sensory

profile of geranyl acetate in a model beverage.

1. Objective: To determine the sensory attributes of geranyl acetate in a beverage and quantify

their intensities.

2. Panelist Selection and Training:

Recruit 8-12 panelists with prior sensory evaluation experience.

Screen panelists for their ability to discriminate between different aroma and taste intensities.

Conduct training sessions to familiarize panelists with the sensory attributes associated with

fruity and floral esters.[10] Develop a consensus vocabulary for describing the aroma and

flavor of geranyl acetate.[10]

3. Sample Preparation:

Prepare a base beverage solution (e.g., 5% sucrose in deionized water).

Prepare a stock solution of geranyl acetate in ethanol.

Spike the base beverage with the geranyl acetate stock solution to achieve the desired

concentrations (e.g., 1, 5, and 10 ppm). A control sample (base beverage with an equivalent

amount of ethanol) should also be prepared.

Present 30 mL of each sample in coded, capped, and odorless cups at a controlled

temperature (e.g., 10 °C).

4. Sensory Evaluation Procedure:

Conduct the evaluation in individual sensory booths under controlled lighting and ventilation.

[11]

Instruct panelists to evaluate the samples in a randomized order.
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Provide panelists with unsalted crackers and water for palate cleansing between samples.

[11]

Panelists will rate the intensity of each identified sensory attribute (e.g., fruity, floral, citrus,

green, sweet) on a 15-cm unstructured line scale anchored with "low" and "high" at each

end.[12]

5. Data Analysis:

Convert the line scale ratings to numerical data.

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in

attribute intensities across different concentrations.

Use Principal Component Analysis (PCA) to visualize the relationships between the samples

and their sensory attributes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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